5-Formylsalicylic acid
Overview
Description
5-Formylsalicylic acid, also known as 2-hydroxy-5-formylbenzoic acid, is an organic compound with the molecular formula C8H6O4. It is a derivative of salicylic acid, characterized by the presence of a formyl group at the fifth position of the benzene ring. This compound is a white crystalline solid with notable acidity and is capable of forming a stable acid-base equilibrium when dissolved in water .
Mechanism of Action
Target of Action
5-Formylsalicylic acid is a derivative of salicylic acid . Salicylic acid directly and irreversibly inhibits COX-1 and COX-2 . These are enzymes involved in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
It is known that salicylic acid, from which this compound is derived, inhibits the phosphohydrolase activity of ptp1b . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Biochemical Pathways
The inhibition of cox-1 and cox-2 by salicylic acid leads to a decrease in the production of prostaglandins and thromboxanes . These molecules play key roles in inflammation, pain, and fever responses in the body .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of salicylic acid, its parent compound, are well-known . Salicylic acid is rapidly absorbed in the stomach and small intestine, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that salicylic acid has analgesic and anti-inflammatory activity . This is due to its ability to inhibit the production of prostaglandins and thromboxanes, which are involved in pain and inflammation responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Formylsalicylic acid involves the reaction of salicylic acid with acetaldehyde under acidic conditions. The specific steps can be found in organic chemical synthesis manuals or professional research literature .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Formylsalicylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 5-Carboxysalicylic acid.
Reduction: 5-Hydroxymethylsalicylic acid.
Substitution: Various substituted salicylic acid derivatives depending on the substituent introduced.
Scientific Research Applications
5-Formylsalicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, such as drugs, dyes, and polymers.
Biology: It serves as a fluorescent probe and a biological marker research tool.
Medicine: It is involved in the synthesis of pharmaceutical compounds and has potential therapeutic applications.
Industry: It is used in the production of catalysts and as a reagent in various industrial processes.
Comparison with Similar Compounds
Salicylic Acid: The parent compound, lacking the formyl group.
5-Carboxysalicylic Acid: An oxidation product of 5-Formylsalicylic acid.
5-Hydroxymethylsalicylic Acid: A reduction product of this compound.
Uniqueness: This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-formyl-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFOFWMEPQCSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210608 | |
Record name | 5-Formylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-76-2 | |
Record name | 5-Formylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 616-76-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 616-76-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Formylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formylsalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FORMYLSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23V3W745T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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